molecular formula C10H15BrN2O3 B2847914 tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1628744-69-3

tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B2847914
CAS No.: 1628744-69-3
M. Wt: 291.145
InChI Key: IPZGNSYXTVKXOP-UHFFFAOYSA-N
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Description

“tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate” is a chemical compound with the molecular weight of 291.14 . The IUPAC name of this compound is tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-7-ene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4,12H,5-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereochemical Analysis and Cycloaddition Reactions : Chiaroni et al. (2000) reported the synthesis of derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, including a tert-butyl variant, through stereospecific [3+2] 1,3-cycloaddition reactions. This study highlights the compound's role in forming diverse molecular structures (Chiaroni et al., 2000).

  • Molecular Structure and Conformation : A research by Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, examining its molecular structure and crystallography, indicating its utility in understanding spatial molecular conformations (Moriguchi et al., 2014).

  • Utilization in Spirocycle Synthesis : Meyers et al. (2009) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its use in developing novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Pharmacological Research and Potential Applications

  • Radiopharmaceutical Research : Xiao-shu He et al. (1994) synthesized a tert-butyl derivative as a radioligand for diazepam insensitive benzodiazepine receptors, indicating its potential use in neuropharmacological research and imaging (Xiao-shu He et al., 1994).

  • Conformational Analysis in Peptidomimetics : Fernandez et al. (2002) synthesized 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, using tert-butyl derivatives for conformational analysis in peptide synthesis. This research suggests its application in designing constrained surrogates for dipeptides (Fernandez et al., 2002).

Potential in Organic Synthesis

  • Role in Organic Synthesis : Research by Vorona et al. (2007) involved the synthesis and structural modification of tert-butyl ester derivatives, showcasing the compound's versatility in organic synthesis (Vorona et al., 2007).

  • Applications in Synthesis of Amino Acids : Limbach et al. (2009) demonstrated the use of tert-butyl derivatives in synthesizing cyclopropyl-containing amino acids, highlighting its importance in the creation of novel amino acids and peptidomimetics (Limbach et al., 2009).

  • Cephalosporin Drug Production : Sun Na-na (2010) discussed the use of a tert-butyl derivative as an intermediate in cephalosporin drug production, emphasizing its role in pharmaceutical manufacturing (Sun Na-na, 2010).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound’s mechanism of action could vary depending on the context in which it’s used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Properties

IUPAC Name

tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGNSYXTVKXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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